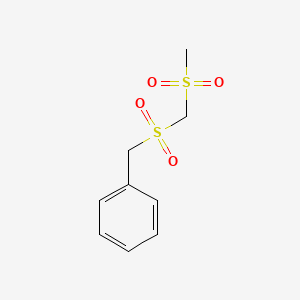
Mesylmethyl(benzyl)sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesylmethyl(benzyl)sulfone is a member of the class of benzenes that is benzene substituted by a [(methanesulfonyl)methanesulfonyl]methyl group. It has a role as a metabolite. It is a sulfone and a member of benzenes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Mesylmethyl(benzyl)sulfone
The synthesis of this compound typically involves nucleophilic substitution reactions where the benzyl group is introduced to a sulfonyl moiety. Several studies have demonstrated efficient methods for synthesizing sulfones, which are critical intermediates in organic chemistry. For instance, a recent review highlighted various synthetic strategies that leverage the unique reactivity of sulfones to create complex organic molecules .
Biological Applications
One of the most significant applications of this compound lies in its potential as an antitumor agent. Research has shown that sulfones can exhibit cytotoxic effects against various cancer cell lines. For example, a study synthesized novel benzyl naphthyl sulfoxides and sulfones, demonstrating their ability to inhibit the growth of human cancer cells while exhibiting low toxicity to normal cells . This highlights the compound's potential role in developing new anticancer therapies.
Antimicrobial Activity
In addition to its antitumor properties, this compound may also possess antimicrobial activity. Sulfones have been known to exhibit antibacterial properties, making them valuable in pharmaceutical applications. The presence of the sulfone group in various biologically active molecules has been linked to their efficacy against bacterial infections .
Chemical Reactions and Utility
This compound serves as a versatile reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the formation of various derivatives. For instance, it can be used as a building block for synthesizing more complex structures through reactions with other electrophiles or nucleophiles .
Reaction Mechanisms
The mechanisms involved in the reactions with this compound often include direct attack on sulfur by nucleophiles, leading to the formation of new carbon-sulfur bonds. This characteristic makes it particularly useful in synthesizing sulfides and other functionalized compounds .
Case Studies
- Antitumor Activity : A study investigating a series of benzyl naphthyl sulfones found that specific derivatives exhibited potent cytotoxicity against multiple cancer cell lines (HeLa, MCF-7) at nanomolar concentrations .
- Synthesis of Benzyl Sulfides : Research demonstrated that this compound could be effectively utilized to synthesize benzyl sulfides via substitution reactions, showcasing its utility in producing valuable intermediates for further chemical transformations .
- Potential as MAO-B Inhibitors : Another study explored the modification of thiosemicarbazones with benzyloxy groups, where compounds containing sulfone functionalities were evaluated for their inhibitory effects on monoamine oxidase B, indicating potential therapeutic applications for neurodegenerative diseases .
Eigenschaften
Molekularformel |
C9H12O4S2 |
|---|---|
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
methylsulfonylmethylsulfonylmethylbenzene |
InChI |
InChI=1S/C9H12O4S2/c1-14(10,11)8-15(12,13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
YMEITWSIAATQMM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CS(=O)(=O)CC1=CC=CC=C1 |
Kanonische SMILES |
CS(=O)(=O)CS(=O)(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















